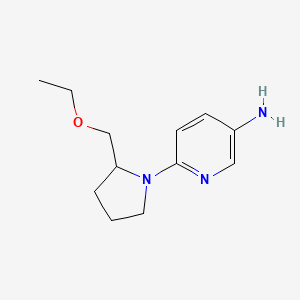

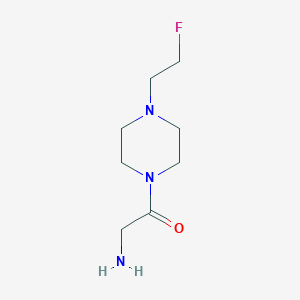

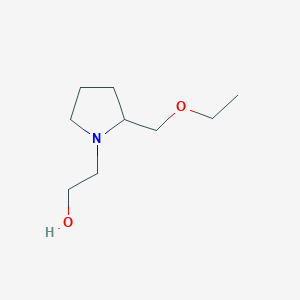

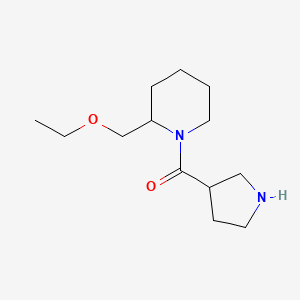

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Vue d'ensemble

Description

Piperidine and pyrrolidine are both important heterocyclic compounds that are widely used in the synthesis of various pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrrolidine is a five-membered ring with one nitrogen atom . Both of these structures can serve as building blocks in the synthesis of more complex compounds.

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and biological activity. For instance, the spatial orientation of substituents and the presence of stereogenic carbons can lead to different biological profiles of drug candidates .

Chemical Reactions Analysis

Again, while specific reactions involving “(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone” are not available, piperidine and pyrrolidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various substituted derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of heteroatoms can modify physicochemical parameters and influence the compound’s ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of new compounds with antimicrobial properties is a significant area of research. For example, a study detailed the synthesis of pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research demonstrates the potential of complex organic compounds, similar in structural complexity to "(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone", in contributing to the development of new antimicrobial agents.

Catalysis in Nucleophilic Substitution

Investigations into the catalytic behaviors of compounds in aromatic nucleophilic substitutions can provide insights into reaction mechanisms and efficiency. An example is the study of reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines, highlighting the influence of amine structure on reaction kinetics and catalysis (Consiglio, Arnone, Spinelli, & Noto, 1982). This research area might offer perspectives on optimizing synthetic pathways for compounds like "(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone".

Mécanisme D'action

Target of Action

The compound contains a piperidine and a pyrrolidine ring. Compounds containing these structures are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The exact target would depend on the specific configuration and functional groups of the compound.

Mode of Action

The interaction of the compound with its target would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Many drugs that contain piperidine and pyrrolidine rings are involved in pathways related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethoxymethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to act as an inhibitor of a particular enzyme, the result might be a decrease in the production of a specific metabolite .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain functional groups might be prone to hydrolysis at low pH, which could affect the compound’s stability .

Propriétés

IUPAC Name |

[2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-5-3-4-8-15(12)13(16)11-6-7-14-9-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQJIBIKZDZKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.